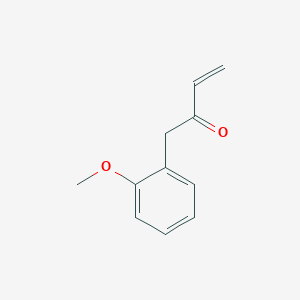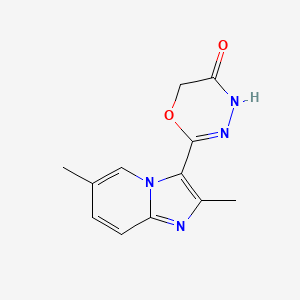
(4-bromo-5-ethoxy-2-ethylphenyl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an ethoxy group, and an ethyl group attached to a phenyl ring, which is esterified with acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-5-ethoxy-2-ethyl-phenol with acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-bromo-5-ethoxy-2-ethyl-phenol+acetic acidH2SO4acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-bromo-5-ethoxy-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-hydroxy-5-ethoxy-2-ethyl-phenyl acetate.
Oxidation: Formation of 4-bromo-5-ethoxy-2-ethyl-benzoic acid.
Reduction: Formation of 4-bromo-5-ethoxy-2-ethyl-phenyl alcohol.
Wissenschaftliche Forschungsanwendungen
(4-bromo-5-ethoxy-2-ethylphenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid 4-bromo-5-ethoxy-2-ethyl-phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol derivative, which may interact with enzymes or receptors in biological systems. The bromine atom and ethoxy group can also influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid 4-bromo-2-ethyl-phenyl ester
- Acetic acid 4-bromo-5-methoxy-2-ethyl-phenyl ester
- Acetic acid 4-chloro-5-ethoxy-2-ethyl-phenyl ester
Uniqueness
(4-bromo-5-ethoxy-2-ethylphenyl) acetate is unique due to the combination of its bromine atom, ethoxy group, and ethyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H15BrO3 |
|---|---|
Molekulargewicht |
287.15 g/mol |
IUPAC-Name |
(4-bromo-5-ethoxy-2-ethylphenyl) acetate |
InChI |
InChI=1S/C12H15BrO3/c1-4-9-6-10(13)12(15-5-2)7-11(9)16-8(3)14/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
AVSQQYOVUOMVPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1OC(=O)C)OCC)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline](/img/structure/B8429914.png)




![Tert-butyl 3-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)azepane-1-carboxylate](/img/structure/B8429966.png)

